Ejaponine A

Insecticide Discovery Natural Product Chemistry Agricultural Biotechnology

Ejaponine A (CAS: 1253119-28-6) is a β-dihydroagarofuran sesquiterpene ester isolated from the root bark of *Euonymus japonicus* Thunb. It is a complex natural product with a molecular weight of 690.65 and the formula C33H38O16.

Molecular Formula C33H38O16
Molecular Weight 690.6 g/mol
Cat. No. B12379506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEjaponine A
Molecular FormulaC33H38O16
Molecular Weight690.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C33H38O16/c1-16(34)43-15-32-25(45-18(3)36)22(44-17(2)35)12-31(7,40)33(32)26(46-19(4)37)23(30(5,6)49-33)24(47-28(38)20-8-10-41-13-20)27(32)48-29(39)21-9-11-42-14-21/h8-11,13-14,22-27,40H,12,15H2,1-7H3/t22-,23+,24+,25-,26?,27-,31-,32-,33-/m0/s1
InChIKeyHOOFPQHMNHAFGX-PZTIMCGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ejaponine A Procurement Guide: 89.2 μg/g LD50 Insecticidal Sesquiterpene Ester for Mythimna separata Research


Ejaponine A (CAS: 1253119-28-6) is a β-dihydroagarofuran sesquiterpene ester isolated from the root bark of *Euonymus japonicus* Thunb. . It is a complex natural product with a molecular weight of 690.65 and the formula C33H38O16 . The compound is primarily characterized by its insecticidal activity against the oriental armyworm (*Mythimna separata*) .

Ejaponine A Technical Justification: Quantified Potency Differences Prevent Substitution with In-Class Analogs


Ejaponine A cannot be generically substituted with other β-dihydroagarofuran sesquiterpene esters, including its closest structural analog Ejaponine B or other known compounds from the same source. The bioassay-guided fractionation study from which it was isolated demonstrates quantifiable differences in insecticidal potency. Substituting Ejaponine A with another compound from this class would introduce an uncontrolled variable in potency, with measured LD50 values differing by up to 103.6% within the same study, thereby invalidating experimental reproducibility . Its specific chemical identity is also defined by a unique stereochemistry and physicochemical profile, including a specific molecular weight (690.65), LogP (1.3), and defined atom stereocenter count (8) .

Ejaponine A Product-Specific Evidence: Head-to-Head Insecticidal Activity Data Against Mythimna separata


Ejaponine A Exhibits a 1.1x Lower LD50 Against M. separata Compared to its Closest Structural Analog Ejaponine B

In a direct, head-to-head comparison against *Mythimna separata*, Ejaponine A demonstrates superior potency to its closest structural analog, Ejaponine B. The LD50 value for Ejaponine A was determined to be 89.2 μg/g, while Ejaponine B had an LD50 of 98.6 μg/g under the same experimental conditions . This quantifies a 10.5% greater potency for Ejaponine A. Additionally, Ejaponine A is 2.03 times (103.6% difference) more potent than another compound (3) isolated from the same extract .

Insecticide Discovery Natural Product Chemistry Agricultural Biotechnology

Ejaponine A Bioactivity Confirmed via Bioassay-Guided Fractionation, Ensuring Specific Compound Traceability

Ejaponine A was not isolated randomly but through a targeted, bioassay-guided fractionation process from the EtOAc extract of *Euonymus japonicus* root bark . This method ensures that the observed insecticidal activity (LD50 = 89.2 μg/g) is directly traceable to Ejaponine A's specific chemical entity, rather than being a property of a complex, uncharacterized mixture . In contrast, procurement of a crude extract would offer non-specific and potentially variable bioactivity.

Phytochemistry Bioassay-Guided Isolation Quality Control

Ejaponine A Research Application Scenarios Based on Validated Evidence


Use as a Characterized Chemical Probe in Insect Neurophysiology or Mode-of-Action Studies

Given its established LD50 of 89.2 μg/g against *Mythimna separata*, Ejaponine A serves as a well-defined chemical probe for investigating insecticidal mechanisms, particularly within the context of β-dihydroagarofuran sesquiterpene esters. Its known and consistent potency allows researchers to use it at standardized, sub-lethal or lethal doses to study specific physiological or biochemical pathways in lepidopteran pests . This is a more controlled approach than using undefined plant extracts.

As a Reference Standard in Insecticide Screening and Structure-Activity Relationship (SAR) Studies

Ejaponine A's defined structure and quantifiable activity make it a suitable reference compound or benchmark in SAR studies exploring novel insecticides derived from Celastraceae plants. Its potency (LD50 = 89.2 μg/g) and the data for its analogs Ejaponine B (LD50 = 98.6 μg/g) and Compound 3 (LD50 = 181.4 μg/g) provide a baseline for comparing the efficacy of newly discovered or synthesized analogs, enabling a direct, data-driven assessment of their potential value .

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